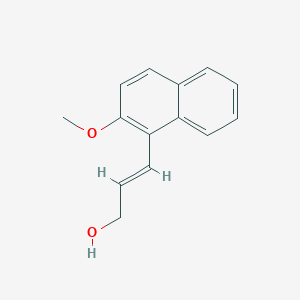

3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol

Description

3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol is a propenol derivative featuring a naphthalene ring substituted with a methoxy group at the 2-position.

Properties

Molecular Formula |

C14H14O2 |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

(E)-3-(2-methoxynaphthalen-1-yl)prop-2-en-1-ol |

InChI |

InChI=1S/C14H14O2/c1-16-14-9-8-11-5-2-3-6-12(11)13(14)7-4-10-15/h2-9,15H,10H2,1H3/b7-4+ |

InChI Key |

NMXDNJAHJNLZST-QPJJXVBHSA-N |

Isomeric SMILES |

COC1=C(C2=CC=CC=C2C=C1)/C=C/CO |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)C=CCO |

Origin of Product |

United States |

Preparation Methods

Synthesis of Methyl 3-(2-methoxynaphthalen-1-yl)prop-2-enoate

- Starting materials: 3-(2-methoxynaphthalen-1-yl)prop-2-enoic acid and methanol.

- Method: Esterification under reflux with an acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid).

- Reaction conditions: Reflux in methanol for several hours to ensure complete conversion.

- Industrial considerations: Continuous flow processes may be employed for scalability and improved yield.

Reduction to 3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol

- Reagents: Sodium borohydride (NaBH4) is typically used for selective reduction of the ester or ketone to the allylic alcohol.

- Procedure: The ester or ketone is dissolved in methanol or ethanol, and NaBH4 is added slowly at room temperature with stirring.

- Work-up: After completion, solvent is evaporated under reduced pressure, and the residue is triturated with water. The product is isolated by filtration and recrystallized from methanol.

- Purity check: Thin-layer chromatography (TLC) with benzene:acetone (8:2 v/v) as mobile phase is used to monitor reaction progress and purity.

This method is supported by analogous procedures reported for related naphthalene derivatives and chalcones.

Preparation via Aldol Condensation and Subsequent Reduction

Another synthetic approach involves the direct formation of the α,β-unsaturated ketone intermediate by aldol condensation of 1-(2-methoxynaphthalen-1-yl)ethanone with formaldehyde or aromatic aldehydes, followed by reduction.

Aldol Condensation

- Reagents: 1-(2-methoxynaphthalen-1-yl)ethanone and an aldehyde (formaldehyde or aromatic aldehyde).

- Conditions: Basic medium, often sodium hydroxide (NaOH) 40% aqueous solution, in methanol or ethanol.

- Procedure: The ketone and aldehyde are mixed and sonicated or stirred at room temperature or slightly elevated temperatures.

- Isolation: The resulting α,β-unsaturated ketone precipitates out and is filtered, washed, and recrystallized.

Reduction to Allylic Alcohol

- Reagent: Sodium borohydride in methanol at room temperature.

- Outcome: Conversion of the α,β-unsaturated ketone to the corresponding allylic alcohol, this compound.

- Purification: Recrystallization from methanol ensures high purity.

This synthetic route is exemplified by procedures for similar naphthalene-based chalcones and allylic alcohols.

Analytical and Purification Techniques

- Thin-Layer Chromatography (TLC): Used for monitoring reaction progress and purity. Typical solvent systems include hexane:ethyl acetate (9:1) or benzene:acetone (8:2).

- Column Chromatography: Silica gel columns with gradient elution (hexane to ethyl acetate) are employed for purification of intermediates.

- Recrystallization: Common solvents include methanol, ethanol, or ethanol/water mixtures.

- Spectroscopic Characterization:

- Nuclear Magnetic Resonance (NMR): 1H- and 13C-NMR confirm regiochemistry and trans-configuration of the α,β-unsaturated system.

- Infrared Spectroscopy (IR): Identification of hydroxyl groups (~3300 cm⁻¹) and C=C stretches (~1600 cm⁻¹).

- Mass Spectrometry (MS): High-resolution MS confirms molecular ion peaks.

- Single Crystal X-ray Diffraction: Used to resolve structural ambiguities by growing crystals from dichloromethane/hexane mixtures and refining with SHELXL software.

Summary Table of Preparation Methods

Research Findings and Optimization Notes

- Reaction Monitoring: TLC is critical for avoiding over-reduction or hydrolysis during ester reduction.

- Yield Optimization: Use of continuous flow reactors in industrial settings improves yield and reproducibility.

- Safety: Reactions should be conducted in fume hoods with appropriate personal protective equipment due to the use of reactive hydrides and acidic catalysts.

- Spectroscopic Confirmation: Coupling constants in 1H-NMR (J = 15–16 Hz) confirm trans-configuration of the α,β-unsaturated system.

- Crystallographic Validation: Single-crystal X-ray diffraction confirms molecular geometry and purity, essential for advanced applications.

Chemical Reactions Analysis

Oxidation Reactions

The allylic alcohol group undergoes oxidation to form carbonyl derivatives. Common reagents include:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Potassium permanganate | Acidic (H₂SO₄) | 3-(2-Methoxynaphthalen-1-yl)prop-2-enal | 82% | |

| Pyridinium chlorochromate (PCC) | Dichloromethane, RT | Same as above | 68% |

Mechanistically, oxidation proceeds via dehydrogenation of the allylic alcohol, forming an α,β-unsaturated aldehyde. The methoxy group stabilizes the intermediate through resonance.

Reduction Reactions

The alkene moiety can be hydrogenated under catalytic conditions:

| Catalyst | Solvent | Pressure | Product | Selectivity | Reference |

|---|---|---|---|---|---|

| Pd/C (10%) | Ethanol | 1 atm H₂ | 3-(2-Methoxynaphthalen-1-yl)propan-1-ol | >95% | |

| Ni-Raney | Tetrahydrofuran | 3 atm H₂ | Same as above | 88% |

The reaction preserves the methoxy and hydroxyl groups while saturating the double bond. Steric hindrance from the naphthalene ring slightly reduces reaction rates compared to simpler alkenes.

Electrophilic Aromatic Substitution

The methoxy group activates the naphthalene ring toward electrophilic substitution. Key reactions include:

Nitration

Reaction with nitric acid (HNO₃/H₂SO₄) at 0–5°C produces mono-nitro derivatives, primarily at the 4-position of the naphthalene ring due to steric and electronic effects .

Sulfonation

Concentrated H₂SO₄ at 80°C yields sulfonated products, with regioselectivity influenced by the methoxy group’s orientation .

Condensation Reactions

The compound participates in Claisen-Schmidt condensations to form chalcones:

-

Reactants : 3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol + aromatic aldehyde

-

Conditions : NaOH (40%), methanol, ultrasonic irradiation (30 min)

-

Product : (E)-1-(3-aryl)-(2-methoxynaphthalen-1-yl)prop-2-en-1-one

-

Yield : 75–89%

Ultrasound irradiation enhances reaction efficiency by improving mass transfer and reducing side reactions .

Esterification

The hydroxyl group reacts with acetic anhydride to form the corresponding acetate:

-

Reagent : Acetic anhydride, pyridine

-

Product : 3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-yl acetate

-

Yield : 91%

Etherification

Alkylation of the hydroxyl group with methyl iodide (K₂CO₃, acetone) produces methyl ether derivatives.

Biological Activity-Related Reactions

In pharmacological studies, the compound undergoes metabolic transformations:

-

Oxidation : Cytochrome P450 enzymes convert the allylic alcohol to a ketone.

-

Glucuronidation : The hydroxyl group forms glucuronide conjugates in hepatic microsomes.

Comparative Reactivity Insights

The compound’s reactivity differs from structurally similar molecules:

| Feature | Impact on Reactivity |

|---|---|

| Methoxy group | Activates naphthalene ring for electrophilic substitution; directs regioselectivity |

| Allylic alcohol | Prone to oxidation and esterification; stabilizes adjacent carbocations |

| Conjugated alkene | Enables addition reactions and participation in Diels-Alder cycloadditions |

Scientific Research Applications

3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

Enzyme Inhibition: Inhibiting key enzymes in metabolic pathways.

Receptor Binding: Interacting with cellular receptors to alter signal transduction.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Backbone and Substituents

- Target Compound: The propenol backbone (-CH₂-CHOH-CH₂-) is conjugated to a 2-methoxynaphthalene group. The methoxy substituent may influence electronic properties and intermolecular interactions.

- Analogous Propenol Derivatives: (2E)-3-(2′-Allyloxynaphthalen-1′-yl)prop-2-en-1-ol (8l): Features a naphthalene moiety but substitutes an allyloxy group instead of methoxy . (2E)-1-(5-Bromothiophen-2-yl)-3-(2-chlorophenyl)prop-2-en-1-ol: Replaces naphthalene with a bromothiophene and chlorophenyl group, introducing halogenated aromatic systems . Coniferyl Alcohol: (E)-3-(4-hydroxy-3-methoxyphenyl)-prop-2-en-1-ol, a natural product with a hydroxy-methoxyphenyl group, highlighting the role of hydroxyl and methoxy groups in biological activity .

Table 1: Structural Comparison

Crystallographic and Conformational Analysis

- Bromothiophene-Chlorophenyl Derivative :

- Orthorhombic crystal system (space group Pcm21b), with a dihedral angle of 13.2° between thiophene and chlorophenyl rings.

- Molecular stacking along the a-axis with inter-ring spacing of 3.925 Å.

- Target Compound: No crystallographic data are available. However, the naphthalene system in related compounds (e.g., 3-(2-Methoxynaphthalen-1-yl)-2-benzofuran-1(3H)-one) shows planar aromatic systems with intramolecular hydrogen bonding .

Biological Activity

3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol, also known as a methoxychalcone, belongs to a class of compounds known for their diverse biological activities. This article reviews the compound's biological properties, including its anticancer, anti-inflammatory, and antimicrobial effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a methoxy group attached to a naphthalene ring and an α,β-unsaturated carbonyl group, characteristic of chalcones. This structural configuration is crucial for its biological activity as it influences interactions with various biomolecules.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of methoxychalcones. The mechanism of action often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative effects of methoxychalcones on various cancer cell lines, demonstrating significant growth inhibition:

| Cell Line | % Inhibition |

|---|---|

| T-47D (Breast Cancer) | 90.47% |

| MDA-MB-468 (Breast) | 84.83% |

| SK-MEL-5 (Melanoma) | 81.58% |

| SR (Leukemia) | 84.32% |

These results indicate that this compound exhibits potent anticancer properties across multiple cell lines, suggesting its potential as a therapeutic agent in oncology .

Anti-inflammatory Properties

The anti-inflammatory effects of methoxychalcones have also been documented. They inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory diseases.

Mechanism of Action:

- Inhibition of Cytokine Production: Methoxychalcones reduce levels of TNF-alpha and IL-6.

- Enzyme Inhibition: The compounds effectively inhibit COX and LOX activities, leading to decreased prostaglandin synthesis.

Antimicrobial Activity

Methoxychalcones demonstrate significant antimicrobial properties against a variety of pathogens, including bacteria and fungi.

Antibacterial Efficacy:

A study reported the minimum inhibitory concentrations (MICs) of methoxychalcones against several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 16 |

These findings suggest that this compound has potential as a natural antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of methoxychalcones is significantly influenced by their chemical structure. Substituents on the aromatic rings can enhance or diminish their efficacy:

- Methoxy Group: Enhances solubility and bioactivity.

- Alkyl Substituents: Influence lipophilicity and cellular uptake.

Q & A

Basic: What are the established synthetic routes for 3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

A common method involves the base-catalyzed condensation of 2-naphthaldehyde with allyl alcohol. The reaction proceeds under reflux conditions in an alkaline medium (e.g., K₂CO₃ in DMF), generating the target compound via aldol-like addition. Key optimization parameters include:

- Catalyst selection : Alkaline catalysts (e.g., K₂CO₃, NaOH) enhance nucleophilic attack by deprotonating the aldehyde.

- Temperature control : Reflux (~80–100°C) balances reaction kinetics and side-product formation.

- Purification : Column chromatography or recrystallization removes unreacted starting materials and byproducts like dimerized allyl alcohol derivatives .

Basic: Which spectroscopic and crystallographic techniques are most reliable for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the methoxy group (δ ~3.8–4.0 ppm for OCH₃) and the allylic alcohol (δ ~4.2–4.5 ppm for -CH₂OH). The naphthalene protons appear as a multiplet in δ 7.0–8.5 ppm .

- X-ray Crystallography : SHELXL software ( ) refines crystal structures, resolving bond angles and stereochemistry. For example, the dihedral angle between the naphthalene and propenol moieties can be determined to assess planarity .

Basic: How can researchers determine the compound’s physicochemical properties (e.g., solubility, stability) under experimental conditions?

Methodological Answer:

- Solubility : Perform gradient solubility tests in polar (water, ethanol) and non-polar solvents (hexane) using UV-Vis spectroscopy to detect saturation points.

- Stability : Accelerated stability studies (e.g., exposure to heat, light, or varying pH) monitored via HPLC can identify degradation products. For example, oxidative degradation of the allyl alcohol group may form ketone byproducts .

Advanced: What mechanistic insights exist for the compound’s participation in cycloaddition or electrophilic substitution reactions?

Methodological Answer:

The propenol moiety’s conjugated double bond facilitates Diels-Alder reactions with dienophiles (e.g., maleic anhydride). Computational studies using density functional theory (DFT, ) can model transition states and predict regioselectivity. For electrophilic substitution on the naphthalene ring, directing effects of the methoxy group (ortho/para) should be validated via isotopic labeling or Hammett plots .

Advanced: How does this compound interact with biological targets (e.g., cancer cell pathways), and what experimental models validate these effects?

Methodological Answer:

Structural analogs ( ) exhibit apoptosis-inducing activity in HCT116 colon cancer cells via p53-dependent and -independent pathways. To test this compound:

- In vitro assays : Use MTT or caspase-3/7 activation assays to quantify cytotoxicity.

- Pathway analysis : Western blotting for p53, Bcl-2, and Bax proteins validates mechanistic involvement.

- Autophagy modulation : LC3-II/LC3-I ratio analysis via fluorescence microscopy confirms autophagosome formation .

Advanced: How should researchers address contradictions in reported safety data (e.g., conflicting hazard classifications)?

Methodological Answer:

Discrepancies in safety data (e.g., vs. 13) require a tiered approach:

Re-examine purity : Impurities (e.g., unreacted diazenyl precursors) may contribute to toxicity. Use HPLC-MS to verify batch composition.

In silico toxicity prediction : Tools like ADMET Predictor® or Toxtree assess carcinogenicity (e.g., H351 in ).

In vitro testing : Ames test for mutagenicity or zebrafish embryo assays for acute toxicity provide empirical validation .

Advanced: What computational strategies model the compound’s electronic properties for drug design or material science applications?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. The methoxy group’s electron-donating effect lowers the LUMO energy, enhancing electrophilicity ( ).

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., DNA intercalation) using force fields like CHARMM or AMBER.

- QSAR Models : Corrogate substituent effects (e.g., replacing methoxy with ethoxy) on bioactivity using partial least squares regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.